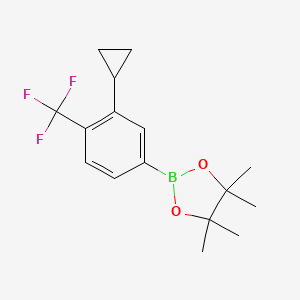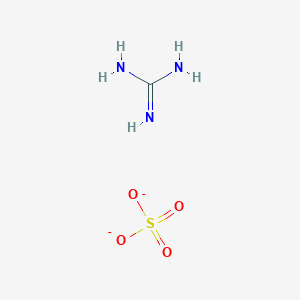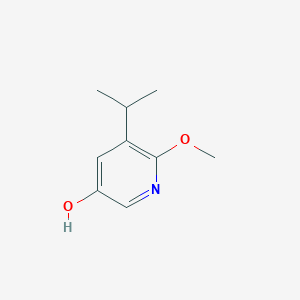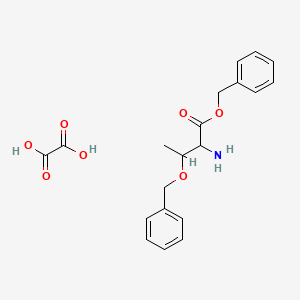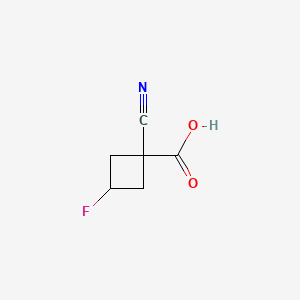
1-Cyano-3-fluorocyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-3-fluorocyclobutane-1-carboxylic acid is a synthetic compound with significant applications in various scientific fields. This compound is characterized by the presence of a cyano group (-CN) and a fluorine atom attached to a cyclobutane ring, along with a carboxylic acid group (-COOH). Its unique structure makes it a valuable molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-3-fluorocyclobutane-1-carboxylic acid typically involves the fluorination of cyclobutane derivatives followed by the introduction of the cyano and carboxylic acid groups. One common method includes the reaction of cyclobutylamine with fluorinating agents to introduce the fluorine atom. Subsequent reactions with cyanogen bromide and carboxylation agents yield the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity. The process may include steps such as fluorination, cyanation, and carboxylation, with careful monitoring of reaction parameters to optimize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyano-3-fluorocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
1-Cyano-3-fluorocyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyano-3-fluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The cyano group and fluorine atom contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound can inhibit or activate biochemical pathways, depending on its structural configuration and the nature of the target .
Comparación Con Compuestos Similares
- 1-Amino-3-fluorocyclobutane-1-carboxylic acid
- 1-Fluorocyclobutane-1-carboxylic acid
- 1-Cyano-3-chlorocyclobutane-1-carboxylic acid
Comparison: 1-Cyano-3-fluorocyclobutane-1-carboxylic acid is unique due to the presence of both a cyano group and a fluorine atom, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a versatile molecule for various applications .
Propiedades
Fórmula molecular |
C6H6FNO2 |
|---|---|
Peso molecular |
143.12 g/mol |
Nombre IUPAC |
1-cyano-3-fluorocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H6FNO2/c7-4-1-6(2-4,3-8)5(9)10/h4H,1-2H2,(H,9,10) |
Clave InChI |
FUDDDOMOMNLPPM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(C#N)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


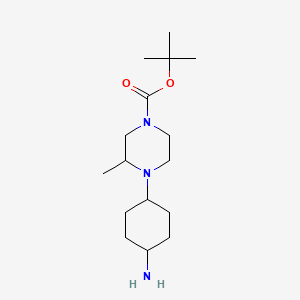
![cis-1-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B13903159.png)
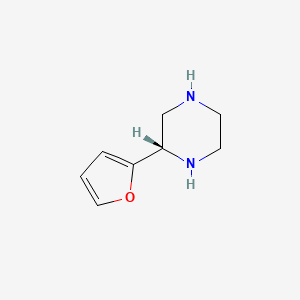
![2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]-](/img/structure/B13903174.png)
![4,7-Dibromo-5,6-difluoro-2-propyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13903175.png)
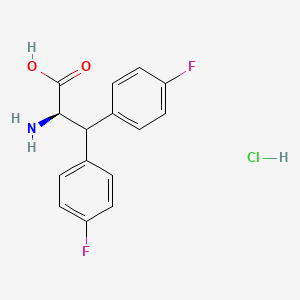
![1-((1H-Imidazol-5-yl)methyl)-3-benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile](/img/structure/B13903186.png)

![9,20-dioxapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),2(10),3,5,7,11,14,16,18-nonaene](/img/structure/B13903193.png)
